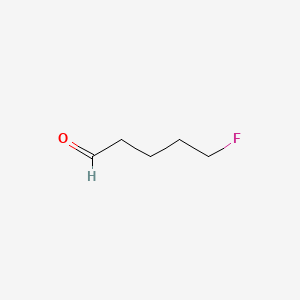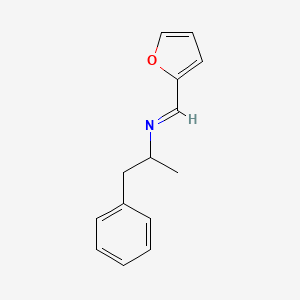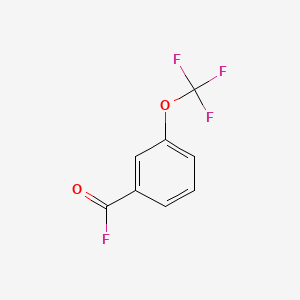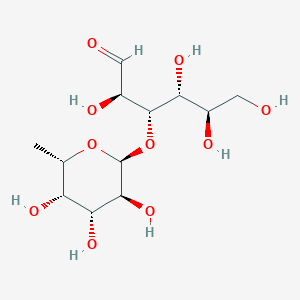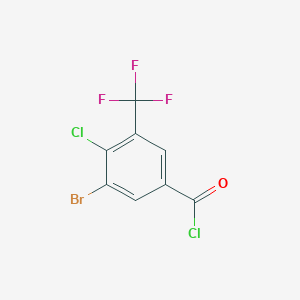
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride undergoes halogenation and trifluoromethylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Reduction Reactions: The compound can be reduced to form corresponding benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzoyl chlorides with different nucleophiles.
Coupling Reactions: Products are biaryl compounds with various functional groups.
Reduction Reactions: Products are benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates and agrochemicals.
Medicine: Research into the compound’s derivatives has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions. For example, in pharmaceutical research, the compound’s derivatives may interact with specific enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and the types of reactions it undergoes. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with specific chemical and biological activities.
Propriétés
Formule moléculaire |
C8H2BrCl2F3O |
|---|---|
Poids moléculaire |
321.90 g/mol |
Nom IUPAC |
3-bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H |
Clé InChI |
YTSNZAYPIRVNDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



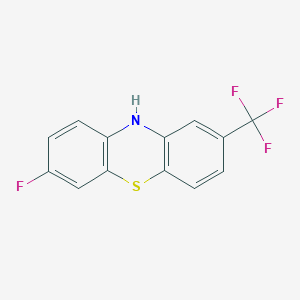
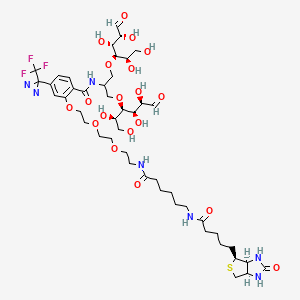
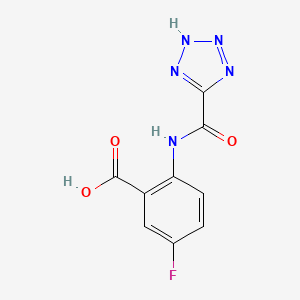
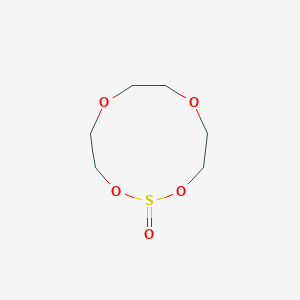
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
